2,4,4,5-Tetramethylheptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-56-2 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,4,4,5-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-7-10(4)11(5,6)8-9(2)3/h9-10H,7-8H2,1-6H3 |
InChI Key |
QALMSCCHYDFGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C)CC(C)C |
Origin of Product |
United States |
Synthesis and Conformational Analysis
General Synthetic Methodologies for Highly Branched Alkanes
The synthesis of highly branched alkanes like 2,4,4,5-tetramethylheptane typically involves multi-step procedures. Common strategies include:
Grignard Reactions : The reaction of a Grignard reagent with a suitable ketone or aldehyde, followed by dehydration and hydrogenation, can be employed to construct the carbon skeleton.
Alkylation of Alkenes : Friedel-Crafts alkylation or other acid-catalyzed additions to alkenes can lead to the formation of branched alkanes.
Hydrogenation of Alkenes : The catalytic hydrogenation of a corresponding highly branched alkene would yield the saturated alkane. For instance, the synthesis of 2,2,4-trimethylpentane (B7799088) often involves the hydrogenation of diisobutylene. nist.gov
Conformational Isomerism and Steric Effects
Due to the free rotation around its carbon-carbon single bonds, this compound can exist in numerous conformations. The relative stability of these conformers is governed by steric interactions between the bulky methyl and ethyl groups. Staggered conformations are generally more stable than eclipsed conformations. Within the staggered conformations, those where the largest groups are positioned anti (180° apart) to each other are the most stable, as this minimizes steric strain. Gauche interactions, where large groups are 60° apart, introduce some steric hindrance and are therefore less stable than the anti conformation. The presence of the quaternary carbon at the 4-position significantly influences the conformational landscape, creating a highly congested environment.
Computational Chemistry and Theoretical Modeling of 2,4,4,5 Tetramethylheptane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations solve approximations of the Schrödinger equation to describe the distribution of electrons and predict molecular properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a branched alkane like 2,4,4,5-tetramethylheptane, DFT methods would be employed to predict key structural parameters.
The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the forces on each atom, thereby finding a stationary point on the potential energy surface. The resulting optimized geometry corresponds to a stable conformer of the molecule. While public databases like PubChem provide a computed 3D conformer for this compound, detailed, peer-reviewed studies presenting optimized bond lengths, angles, and dihedral angles from specific DFT functionals are not available. nih.gov For comparison, studies on related, more complex molecules containing tetramethylheptane derivatives utilize DFT for geometry optimization, confirming the method's applicability. sonar.ch
Table 1: Representative Structural Parameters for Alkanes This table illustrates typical bond lengths and angles for alkanes, which would be expected for this compound. Specific optimized values for this compound are not available in the literature.
| Parameter | Typical Value |
| C-C Bond Length | ~1.54 Å |
| C-H Bond Length | ~1.09 Å |
| Tetrahedral Bond Angle (C-C-C) | ~109.5° |
Ab Initio Methods for High-Accuracy Energy Predictions
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G2 theory), are renowned for their high accuracy in predicting thermochemical properties like enthalpies of formation. acs.org
These methods are computationally very demanding, which often limits their application to smaller molecules or systems with less conformational flexibility. acs.org For a molecule with the size and complexity of this compound, performing high-accuracy ab initio calculations for its many possible conformers would be a significant computational undertaking. A comprehensive search of scientific literature did not yield any studies that have reported high-accuracy ab initio energy predictions specifically for this compound.
Basis Set Effects on Computational Results for Branched Alkanes
In all quantum chemical calculations, a basis set is used to mathematically represent the atomic orbitals. The choice of basis set is critical and can significantly impact the accuracy of the results. Larger basis sets provide a more accurate description of the electron distribution but at a much higher computational cost.
For branched alkanes, the subtle interplay of steric and electronic effects requires a well-chosen basis set to achieve reliable results. Studies on related systems, such as organometallic complexes with large alkyl ligands, demonstrate the importance of selecting appropriate basis sets, such as the ANO-RCC series for heavy atoms and VTZ or VDZ for lighter atoms, to accurately model molecular structure and properties. rsc.org However, no specific research investigating the systematic effect of different basis sets on the computed geometry or energy of this compound has been found.
Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. For a flexible molecule like this compound, this analysis is crucial for understanding its properties.
Exploration of Potential Energy Surfaces using Molecular Mechanics
Due to the large number of rotatable bonds in this compound, exploring its full potential energy surface (PES) with computationally expensive quantum methods is often impractical. Molecular mechanics (MM) offers a faster alternative. MM methods use classical physics and a set of parameters known as a force field to calculate the energy of a molecule based on its geometry.
This approach is well-suited for rapidly screening thousands of possible conformers to identify low-energy regions of the PES. csic.esrsc.org Studies on complex open-chain compounds have shown that molecular mechanics can successfully predict preferred conformations. rsc.orgresearchgate.net Despite the suitability of this method, specific studies detailing the exploration of the potential energy surface for this compound are absent from the retrieved literature.
Global Minimum Search and Isomeric Energy Landscapes
A key goal of conformational analysis is to identify the "global minimum"—the single most stable conformer with the lowest possible energy. This requires a thorough search of the potential energy surface. Computational strategies often involve an initial broad search using molecular mechanics, followed by higher-level DFT or ab initio calculations on the most promising low-energy candidates to refine their structures and relative energies. acs.orgbris.ac.uk
The complexity of the isomeric energy landscape increases with molecular size and branching. bris.ac.uk For this compound, with its multiple methyl groups creating significant steric interactions, identifying the global minimum is a non-trivial task. A definitive, published identification of the global minimum conformer and a map of the isomeric energy landscape for this compound could not be located in the scientific literature.
Rotational Isomerism and Steric Hindrance Effects
The molecular structure of this compound, a highly branched alkane, gives rise to significant conformational complexity due to rotational isomerism and steric hindrance. The presence of four methyl groups, particularly the geminal dimethyl groups at the C4 position and the adjacent methyl group at the C5 position, creates substantial steric strain. This steric hindrance, or non-bonded interaction between atoms, significantly influences the molecule's preferred three-dimensional arrangements.
Thermodynamic Property Prediction via Computational Methods
Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules like this compound, often circumventing the need for complex and time-consuming experimental measurements. Methods ranging from high-level ab initio theories to more efficient density functional and machine learning models can be used to calculate key thermodynamic data. acs.org These predictions are crucial for understanding chemical reactivity, stability, and behavior in various chemical processes.
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property indicating the energy change when a compound is formed from its constituent elements in their standard states. For hydrocarbons, computational methods like Gaussian-2 (G2) theory and various effective one-electron models have been developed to calculate these values with high accuracy. acs.org An effective one-electron model, for instance, can be parameterized using G2 molecular total energies to predict gas-phase standard heats of formation that closely align with experimental data. acs.org For a set of 63 aliphatic alkane molecules studied using such a model, the average absolute deviation from experimental values was found to be as low as 0.83 kcal/mol. acs.org
Table 1: Calculated Gas-Phase Standard Heats of Formation (ΔfH° in kcal/mol) for Selected Alkanes
| Compound | GAV | SEOEM II | SEOEM I | AM1 | MMFF94 |
|---|---|---|---|---|---|
| 2,2,5,5-Tetramethylheptane | -302.4 | -299.4 | -305.7 | -294.6 | -260.9 |
| 3,3,5,5-Tetramethylheptane | -276.7 | -281.5 | -285.7 | -274.5 | -233.1 |
| 2,2,4,4,5-Pentamethylhexane | -281.0 | -286.4 | -290.2 | -284.5 | -222.7 |
Data sourced from a study using an effective one-electron model (SEOEM) based on G2 theory. acs.org
These computational approaches can also be used to determine the enthalpies of reaction, such as combustion, by calculating the enthalpies of formation for all reactants and products. researchgate.net
According to quantum mechanics, a molecule is never truly at rest, even at absolute zero temperature. It retains a minimum amount of vibrational energy known as the Zero-Point Vibrational Energy (ZPVE). researchgate.net This energy arises from the wave-like nature of atoms and is a consequence of the Heisenberg uncertainty principle. The ZPVE is a crucial component of the molecule's total internal energy and must be included for accurate calculations of thermodynamic properties like enthalpies of formation. researchgate.net
The ZPVE is calculated by summing the energies of the ground vibrational state for all of the molecule's vibrational modes. researchgate.net Computational methods, particularly Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are used to calculate the harmonic vibrational frequencies of the molecule. acs.orgresearchgate.net The ZPVE is then typically estimated as half the sum of these harmonic frequencies. To improve accuracy, the calculated harmonic frequencies are often multiplied by empirical scaling factors that correct for anharmonicity and limitations of the theoretical level. acs.org
Table 2: Illustrative Computational Parameters for ZPVE
| Computational Method | Typical Scaling Factor | Application |
|---|---|---|
| HF/6-31G* | ~0.9 | For ZPVE from harmonic frequencies acs.org |
| MP2/6-31G* | ~0.95 | For ZPVE from harmonic frequencies acs.org |
The ZPVE makes a significant contribution to the total energy and is essential for accurately modeling chemical reaction energies and isotope effects. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their dynamic properties and phase transitions. researchgate.net In an MD simulation, the classical equations of motion are solved numerically for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time. researchgate.net
For a molecule like this compound, MD simulations can reveal:
Conformational Dynamics: How the molecule flexes, bends, and transitions between different rotational isomers in real-time.
Transport Properties: The simulation can be used to predict properties like viscosity and diffusion coefficients.
Phase Behavior: By simulating the molecule at various temperatures and pressures, one can observe phase transitions, such as melting or boiling. researchgate.net The simulations can show how the molecules arrange themselves in the liquid state and how that arrangement changes with temperature.
The accuracy of MD simulations depends heavily on the "force field," a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For complex branched alkanes, these force fields are carefully developed and parameterized. Coarse-grained (CG) models, where groups of atoms are treated as single interaction sites, can also be used to simulate larger systems over longer timescales. researchgate.net For example, in the development of the SAFT-γ Mie force field, molecules like 2,4-dimethylheptane (B1204451) have been used to parameterize the interactions for polypropylene, demonstrating how related, simpler molecules are essential for building accurate models of more complex systems. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2,4,4,5 Tetramethylheptane
Homolytic Bond Cleavages and Radical Chemistry of Branched Alkanes
The study of homolytic bond cleavage and the resultant radical chemistry is fundamental to understanding the reactivity of highly branched alkanes like 2,4,4,5-tetramethylheptane. Alkanes are generally inert due to the strength of their C-C and C-H sigma bonds. scribd.com However, under conditions that can initiate bond breaking, such as high temperatures or irradiation, they can undergo free-radical substitution reactions. scribd.com Homolytic cleavage, where a covalent bond breaks and each fragment retains one of the bonding electrons, is a key initiation step in these processes. quizlet.com In branched alkanes, the stability of the resulting radical intermediates plays a crucial role in determining the reaction pathways.
Selective C-H Bond Activation Studies
Selective C-H bond activation in alkanes is a significant area of research aimed at converting these simple hydrocarbons into more valuable functionalized molecules. For branched alkanes, the presence of primary, secondary, and tertiary C-H bonds introduces the challenge of regioselectivity. Generally, the reactivity order for C-H bond abstraction by radicals is tertiary > secondary > primary, due to the greater stability of the corresponding alkyl radicals.
While specific studies focusing exclusively on the selective C-H bond activation of this compound are not extensively documented in the provided results, general principles of alkane reactivity can be applied. The structure of this compound contains multiple tertiary C-H bonds at the C-5 position, which would be the most susceptible to radical abstraction.
Research on related branched alkanes has shown that radical cations can be generated and studied in solution. acs.orgresearchgate.net For instance, radical cations of various heptane (B126788) and octane (B31449) isomers have been detected in irradiated n-hexane solutions. acs.orgresearchgate.net These studies utilize techniques like time-resolved magnetic field effect (TR MFE) to identify and characterize the radical cations formed. acs.orgresearchgate.net The unpaired electron in these branched alkane radical cations is often localized to a C-C bond adjacent to a tertiary carbon atom, leading to significant hyperfine coupling with the protons of neighboring methyl groups. researchgate.net
Oxidation Reactions and Product Distributions
The oxidation of alkanes, particularly under combustion conditions, is a complex process involving numerous radical chain reactions. The complete oxidation of this compound would yield carbon dioxide and water.
In controlled oxidation reactions, the initial products are typically hydroperoxides, formed by the reaction of alkyl radicals with molecular oxygen. The decomposition of these hydroperoxides can lead to a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. The distribution of these products is highly dependent on the reaction conditions, such as temperature, pressure, and the presence of catalysts.
Acid-Catalyzed Transformations of Saturated Hydrocarbons
Saturated hydrocarbons, including branched alkanes like this compound, can undergo transformations in the presence of strong acids, particularly superacids, or solid acid catalysts. These reactions are of great industrial importance, especially in petroleum refining.
Isomerization Mechanisms under Brønsted and Lewis Acid Conditions
Alkane isomerization is a key process for improving the octane number of gasoline. The mechanism involves the formation of carbocation intermediates. In the presence of a Brønsted acid, a proton can add to an olefin (which may be present in trace amounts or formed in situ) to generate a carbocation. This carbocation can then abstract a hydride ion from an alkane molecule, initiating a chain reaction.
The resulting carbocation can undergo rearrangement to a more stable isomer via a 1,2-hydride or 1,2-methide shift. For this compound, such rearrangements could lead to a variety of other C11H24 isomers. Lewis acids can also catalyze isomerization, often in the presence of a co-catalyst like water or an alkyl halide, which helps in the generation of the initial carbocation. Isomerization techniques are generally used to convert linear alkanes into their more branched, and thus higher-octane, counterparts. evitachem.com
Alkane Cracking Processes
Alkane cracking involves the breaking of C-C bonds to form smaller, more volatile hydrocarbons. This process can occur thermally at high temperatures or catalytically at lower temperatures using acid catalysts. Catalytic cracking is a cornerstone of modern petroleum refining.
In the catalytic cracking of a highly branched alkane like this compound, the process is initiated by the formation of a carbocation. This carbocation can then undergo β-scission, where a C-C bond beta to the positively charged carbon breaks, yielding an olefin and a smaller carbocation. This new carbocation can then continue the chain reaction. The stability of the resulting carbocations and olefins influences the product distribution. Thermal cracking of alkanes can also occur, leading to the formation of lower molecular weight hydrocarbons. cia.gov
Photochemical and Radiolytic Transformations
Alkanes can undergo chemical transformations when subjected to high-energy radiation, such as ultraviolet (UV) light (photochemistry) or electron beams (radiolysis).
Photochemical Transformations: The absorption of a high-energy photon can lead to the homolytic cleavage of a C-H or C-C bond, generating radicals and initiating subsequent reactions. acs.org While direct photolysis of alkanes requires high-energy UV light, photosensitizers can be used to facilitate reactions under milder conditions. Studies on other organic molecules have shown that photochemical reactions can lead to various transformations, including cycloadditions and rearrangements. mdpi.com
Radiolytic Transformations: Radiolysis involves the interaction of ionizing radiation with matter, leading to the formation of excited molecules, ions, and free radicals. The radiolysis of gaseous alkanes has been studied as a method for gas-to-liquid transformation. researchgate.net These studies show that irradiation of alkanes can lead to the formation of a complex mixture of higher molecular weight, often highly branched, hydrocarbons. researchgate.net For instance, the radiolysis of gaseous alkanes can produce liquids with a boiling point range from 36°C up to 200-230°C, suggesting the formation of C5-C11 isomers with highly branched structures. researchgate.net Studies on the X-radiolysis of branched hydrocarbons have been conducted to measure free ion yields and electron mobilities. cdnsciencepub.com
Heterogeneous and Homogeneous Catalysis for Alkane Functionalization
The chemical transformation of alkanes, such as this compound, into more valuable products is a significant challenge in chemistry due to the inherent inertness of C-H and C-C bonds. Catalysis, both heterogeneous and homogeneous, provides pathways to overcome these high activation barriers, enabling the functionalization of these saturated hydrocarbons. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the vast body of research on the catalytic functionalization of other branched and long-chain alkanes.
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. wikipedia.orgkmutnb.ac.th This approach is common in industrial applications due to the ease of catalyst separation and recycling.
Catalytic Cracking: Catalytic cracking is a primary refinery process used to break down large hydrocarbon molecules into smaller, more valuable ones like gasoline-range alkanes and alkenes. savemyexams.compsu.ac.th For a highly branched alkane like this compound, catalytic cracking would proceed over solid acid catalysts, such as zeolites (e.g., H-ZSM-5, Pt/H-Beta), at elevated temperatures (typically 600–700 °C). savemyexams.comevitachem.comwhiterose.ac.uk The mechanism involves the formation of carbenium ion intermediates at the acidic sites of the catalyst. tandfonline.com The stability of these carbocations dictates the cracking pattern, with tertiary carbocations being the most stable, followed by secondary and primary ones.
Given the structure of this compound, the initial protonation would preferentially occur to form a tertiary carbenium ion. Subsequent β-scission of C-C bonds would lead to a variety of smaller alkanes and alkenes. For instance, cleavage adjacent to the quaternary carbon could yield isobutane (B21531) and a C7 alkene.
Isomerization: Skeletal isomerization is another key process, particularly for enhancing the octane number of gasoline. This reaction also employs bifunctional catalysts, often containing a noble metal (like platinum) on an acidic support (like chlorided alumina (B75360) or a zeolite). tandfonline.comacs.orgosti.gov These catalysts facilitate both hydrogenation-dehydrogenation and acid-catalyzed rearrangement steps. tandfonline.com While this compound is already a highly branched isomer, under isomerization conditions, it could potentially rearrange to other C11 isomers. However, the thermodynamic equilibrium at typical isomerization temperatures favors the formation of more highly branched structures, making significant further isomerization of this particular molecule less probable. tandfonline.com
Dehydrogenation: Catalytic dehydrogenation converts alkanes into alkenes, which are important chemical feedstocks. This process is typically endothermic and favored at high temperatures. rsc.org Catalysts for this transformation often include platinum or chromium-based systems supported on materials like alumina. rsc.orgscience.gov For this compound, dehydrogenation would likely lead to a mixture of mono-olefins, with the position of the double bond influenced by the stability of the resulting alkene.
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, usually dissolved in a solvent. wikipedia.orgchemistrystudent.com This often allows for milder reaction conditions and higher selectivity compared to heterogeneous systems.
C-H Bond Functionalization and Oxidation: A major focus of homogeneous catalysis is the selective functionalization of C-H bonds. acs.orgacs.orgcore.ac.uk For a molecule like this compound, which possesses primary, secondary, and tertiary C-H bonds, the site of functionalization is of key interest. Generally, the reactivity of C-H bonds follows the order: tertiary > secondary > primary, due to the lower bond dissociation energy of tertiary C-H bonds. rsc.org
Various transition metal complexes, including those of rhodium, iridium, cobalt, and iron, have been shown to catalyze the oxidation of alkanes. mdpi.comnih.govresearchgate.net For example, cobalt complexes can catalyze the oxidation of alkanes to alcohols and ketones. mdpi.com In the case of this compound, oxidation would be expected to occur preferentially at the tertiary C-H bond at position 5, yielding 2,4,4,5-tetramethylheptan-5-ol. Further oxidation could then produce the corresponding ketone.
The table below summarizes the expected catalytic transformations for this compound based on established principles for similar alkanes.
| Catalytic Process | Catalyst Type | Typical Catalyst Examples | Expected Primary Products from this compound |
| Catalytic Cracking | Heterogeneous (Solid Acid) | Zeolites (e.g., H-ZSM-5, Pt/H-Beta) | Mixture of smaller alkanes and alkenes (e.g., isobutane, isobutene, propylene) |
| Isomerization | Heterogeneous (Bifunctional) | Pt on Chlorided Alumina, Pt on Zeolites | Minor rearrangement to other C11 isomers |
| Dehydrogenation | Heterogeneous (Metal on Support) | Pt/Al₂O₃, Cr₂O₃/Al₂O₃ | Mixture of tetramethylheptenes |
| C-H Oxidation | Homogeneous (Metal Complex) | Co, Mn, Fe, or Ru complexes | 2,4,4,5-Tetramethylheptan-5-ol, 2,4,4,5-Tetramethylheptan-2-ol |
Mechanistic Considerations: The mechanisms of these catalytic reactions are complex and varied. In acid catalysis (cracking and isomerization), the formation and rearrangement of carbenium ions are central. tandfonline.com In transition metal-catalyzed C-H activation, mechanisms can involve oxidative addition, σ-bond metathesis, or hydrogen atom abstraction. acs.orgacs.org For this compound, the presence of a sterically hindered quaternary carbon center at position 4 could influence the accessibility of adjacent C-H bonds to the catalytic active site, potentially affecting product selectivity. Theoretical studies on the dehydrogenation of branched alkanes over zeolite-supported gallium species suggest that a concerted mechanism might be favored over a stepwise one for sterically hindered substrates. acs.org
The functionalization of unactivated alkanes remains a significant area of research. core.ac.ukresearchgate.net While direct experimental data for this compound is limited, the principles established for other branched alkanes provide a solid foundation for predicting its catalytic behavior.
Quantitative Structure Property Relationship Qspr and Machine Learning Applications in 2,4,4,5 Tetramethylheptane Research
Development of Molecular Descriptors for Highly Branched Alkanes
The foundation of any QSPR/ML model lies in the development of molecular descriptors, which are numerical representations of a molecule's chemical information. ijses.com For highly branched alkanes, these descriptors must effectively capture the complex topology and geometry.
Topological indices are numerical values derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. ijses.compublishoa.com They are instrumental in quantifying molecular branching and complexity. For alkanes, various topological indices have been computed and analyzed for their correlation with structural features. researchgate.netinternationalpubls.comlettersinhighenergyphysics.com Some commonly used indices include:
Wiener Index: One of the oldest topological indices, it is calculated as the sum of distances between all pairs of vertices in the molecular graph. publishoa.com
Zagreb Indices: These indices are based on the degrees of the vertices and are used to measure the extent of branching in a molecule. researchgate.netinternationalpubls.com
Randić Index: This index is calculated from the degrees of adjacent vertices and is a good indicator of molecular branching. internationalpubls.com
Atom-Bond Connectivity (ABC) Index: This index has been shown to correlate well with the heat of formation of alkanes. researchgate.net
Studies have shown that for alkanes, these indices can be correlated with various physicochemical properties. publishoa.com For instance, the reverse first multiple Zagreb index has demonstrated strong predictive performance among several molecular descriptors. internationalpubls.com
Quantum chemical descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule. researchgate.netnih.gov These descriptors are powerful tools in predictive modeling, offering insights that go beyond simple topological representations. researchgate.net Key quantum chemical descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's reactivity and electronic properties. biorxiv.org
Electron Population and Charges: These provide information about the distribution of electrons within the molecule, which can be used to predict reactivity. nih.govacs.org
The use of quantum chemical descriptors, sometimes in combination with machine learning in what is termed a "delta-ML" approach, has shown promise in accurately predicting molecular properties. biorxiv.org However, a significant challenge with quantum descriptors is the computational cost and their dependence on the chosen level of theory. nih.gov
Machine Learning Model Development for Property Prediction in Hydrocarbon Systems
Machine learning models have emerged as a powerful alternative for predicting the thermochemical and physical properties of hydrocarbons, often outperforming traditional methods. researchgate.netnih.govarxiv.org These models can learn complex relationships between molecular descriptors and properties from large datasets.
Regression models are a cornerstone of QSPR and are used to predict continuous properties like boiling point, density, and viscosity. Several machine learning algorithms have been successfully applied to predict the thermophysical properties of hydrocarbons:
Support Vector Regression (SVR): SVR has been shown to be effective in predicting properties such as the standard enthalpy of formation, entropy, heat capacity, and thermal conductivity of hydrocarbons. researchgate.netnih.govnih.gov
Artificial Neural Networks (ANN): ANNs are another powerful tool for modeling complex, non-linear relationships between molecular structure and properties. nih.govresearchgate.net
Gaussian Process Regression (GPR): GPR models have demonstrated superior performance in predicting thermophysical properties, especially for complex molecules and across various thermodynamic regions. researchgate.netaiaa.org
Deep Learning Models: Advanced models using deep neural networks (DNNs) and long short-term memory (LSTM) units are being developed to forecast hydrocarbon production with high accuracy. pubpub.org
These models are often trained on extensive databases of experimental data and molecular descriptors. sci-hub.se
Table 1: Comparison of Machine Learning Regression Models for Thermophysical Property Prediction
| Model | Predicted Properties | Advantages |
| Support Vector Regression (SVR) | Enthalpy of formation, Entropy, Heat Capacity, Thermal Conductivity | Good performance with high-dimensional data. researchgate.netnih.govnih.gov |
| Artificial Neural Networks (ANN) | Various thermophysical properties | Capable of modeling complex non-linear relationships. nih.govresearchgate.net |
| Gaussian Process Regression (GPR) | Thermophysical properties across diverse regions | Provides prediction uncertainty. researchgate.netaiaa.org |
| Deep Learning (DNN, LSTM) | Hydrocarbon production rates | Can capture historical patterns in time-series data. pubpub.org |
Classification models are used to predict categorical properties, such as the reactivity of a molecule or its classification as aromatic or aliphatic. vedantu.comnih.govacs.org For hydrocarbons, these models can help in understanding their chemical behavior. For instance, classification models can be trained to distinguish between different types of isomers or to predict whether a hydrocarbon will undergo a specific type of reaction. vedantu.comlibretexts.orgck12.orglibretexts.org The classification of hydrocarbons can be based on structural features, and simple geometric parameters like average C-C bond lengths can serve as a first-order screening method. nih.govacs.orgresearchgate.net
Validation and Applicability Domain Assessment of QSPR/ML Models
A critical aspect of developing reliable QSPR/ML models is their validation and the definition of their applicability domain (AD). acs.orgtum.de The AD defines the chemical space for which the model can make reliable predictions. acs.orgresearchgate.net
Validation is typically performed using techniques like:
Cross-Validation: Methods like k-fold cross-validation are used to assess the model's performance and prevent overfitting. researchgate.netnih.govnih.gov
External Validation: The model's predictive power is tested on an external set of compounds that were not used during model training. nih.govnih.gov
The AD is crucial because a model's predictions are generally reliable only for molecules that are structurally similar to those in the training set. acs.orgacs.org Various methods exist to define the AD, often based on the leverage of a query chemical, which is a measure of its distance from the centroid of the training data. researchgate.netacs.org Understanding the AD is essential for the practical application of QSPR/ML models in chemical assessment and design. tum.deacs.org
Environmental Fate and Transformation of Branched Alkanes, Including 2,4,4,5 Tetramethylheptane
Atmospheric Chemistry and Photooxidation Pathways
Once in the atmosphere, branched alkanes like 2,4,4,5-tetramethylheptane are subject to photooxidation, a process primarily initiated by hydroxyl (OH) radicals. rsc.org The reaction with OH radicals is the main degradation pathway for alkanes in the troposphere. This process involves the abstraction of a hydrogen atom from the alkane molecule, leading to the formation of an alkyl radical. rsc.org This radical then reacts with oxygen to form a variety of oxygenated products, including alcohols and carbonyl compounds. rsc.org
The rate of these reactions is crucial in determining the atmospheric lifetime of the compound. While specific data for this compound is limited, studies on similar branched alkanes can provide insights. For instance, the reaction rates of OH radicals with various methylated benzenes have been measured, showing how structural differences influence reactivity. nih.gov Generally, increased branching in alkanes can lead to a higher number of tertiary hydrogen atoms, which are more susceptible to abstraction by OH radicals, potentially leading to faster degradation compared to their straight-chain counterparts.
The products of these photooxidation reactions can contribute to the formation of secondary organic aerosols and ozone, impacting air quality. The exact nature and yield of these products depend on the structure of the parent alkane and the atmospheric conditions.
Aquatic and Terrestrial Biodegradation Mechanisms
In aquatic and terrestrial environments, the fate of this compound is largely governed by microbial biodegradation. enviro.wiki A wide range of microorganisms, including bacteria, archaea, fungi, and algae, possess the ability to break down hydrocarbons. enviro.wiki The rate and extent of biodegradation are influenced by several factors, including the chemical structure of the hydrocarbon, nutrient availability, oxygen levels, temperature, and pH. mdpi.com
Highly branched alkanes like this compound are generally more resistant to biodegradation than their linear counterparts due to steric hindrance, which can make it difficult for microbial enzymes to access the carbon backbone. researchgate.net However, some microorganisms have evolved specialized enzymatic pathways to degrade these complex structures. For example, some Rhodococcus species have been shown to degrade branched alkanes. nih.gov
Biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. enviro.wiki
Aerobic Degradation: In the presence of oxygen, microorganisms typically initiate alkane degradation by introducing an oxygen atom into the molecule, often forming an alcohol. This is followed by further oxidation to an aldehyde, a carboxylic acid, and ultimately, through the beta-oxidation pathway, to carbon dioxide and water. nih.gov
Anaerobic Degradation: Under anoxic conditions, the degradation of alkanes is more challenging but can still occur. nih.gov Microorganisms may use alternative electron acceptors such as nitrate (B79036) or sulfate. enviro.wiki The initial activation of the alkane without oxygen is a key and complex step. nih.gov In some cases, methanogenic consortia can break down long-chain alkanes into methane. nih.gov
The presence of other organic compounds can also influence the biodegradation of branched alkanes. For instance, the addition of short-chain organic acids or alcohols has been shown to stimulate the anaerobic dehalogenation of other persistent organic pollutants, a process that could potentially be relevant for co-contaminated sites. nih.gov
Environmental Persistence and Transport Studies
The environmental persistence of this compound is linked to its resistance to degradation and its physical-chemical properties. Its transport in the environment is governed by factors such as its water solubility, volatility, and tendency to sorb to soil and sediment particles.
Due to their hydrophobic nature, alkanes have low water solubility and are not readily leached through the soil column. copernicus.orgcopernicus.org Instead, they have a tendency to sorb to organic matter and mineral surfaces in soil and sediment. copernicus.orgcopernicus.org This sorption can reduce their bioavailability for microbial degradation and their mobility in the environment. However, transport can occur if the alkanes are sorbed to mobile particulate matter. copernicus.orgcopernicus.org
The branching in this compound can affect its physical properties compared to a linear alkane with the same number of carbon atoms. Increased branching can lower the boiling point and increase volatility. However, the complex structure can also lead to a higher affinity for organic carbon in soil and sediment, potentially increasing its persistence in these compartments.
Studies on the distribution of n-alkanes in lake sediments have shown that long-chain alkanes are often associated with terrestrial plant inputs, while short-chain alkanes can originate from aquatic bacteria and algae. researchgate.net The ratios of these different alkanes can be used to understand the sources of organic matter in an ecosystem. researchgate.net
Remediation Strategies for Hydrocarbon Contamination
Contamination of soil and groundwater with petroleum hydrocarbons, including branched alkanes, poses a significant environmental challenge. taylorfrancis.com Several remediation strategies have been developed to address this issue.
Bioremediation is a widely used and cost-effective approach that utilizes the ability of microorganisms to degrade hydrocarbons. enviro.wikimdpi.com This can involve:
Natural Attenuation: Relying on the naturally occurring microbial populations to break down the contaminants over time. tandfonline.com
Biostimulation: Enhancing the activity of indigenous microorganisms by adding nutrients (like nitrogen and phosphorus), oxygen, or other electron acceptors. enviro.wiki
Bioaugmentation: Introducing specific hydrocarbon-degrading microorganisms to the contaminated site, although this is less common for hydrocarbons due to the widespread presence of capable native microbes. enviro.wiki
The effectiveness of bioremediation can be enhanced through various techniques. For example, the use of a Biological Activated Carbon (BAC) system can enrich indigenous microbes, leading to a significant increase in the biodegradation rate of petroleum hydrocarbons. tandfonline.com Another innovative approach is the use of bioelectrochemical systems (BES), which employ electrodes as inexhaustible electron acceptors to stimulate in-situ hydrocarbon degradation. taylorfrancis.comnih.gov
Phytoremediation is another biological approach that uses plants to clean up contaminated sites. researchgate.netresearchgate.net Plants can help remediate hydrocarbon-contaminated soil through several mechanisms, including:
Stimulating microbial activity in the root zone (rhizosphere).
Taking up and metabolizing certain contaminants.
Preventing the spread of contaminants by reducing water and wind erosion.
Grasses and other plants with fibrous, deep root systems are often effective for phytoremediation. researchgate.net
Physicochemical Remediation methods are also employed, particularly for heavily contaminated sites or when rapid cleanup is required. These can include:
Excavation and Landfilling: Physically removing the contaminated soil.
Soil Vapor Extraction: Removing volatile organic compounds from the soil.
In-situ Chemical Oxidation (ISCO): Injecting chemical oxidants into the subsurface to destroy contaminants.
The choice of remediation strategy depends on the specific characteristics of the contaminated site, the type and concentration of contaminants, and the cleanup goals. nih.gov Often, a combination of different approaches is the most effective solution. nih.gov
Industrial and Applied Aspects of Branched Alkanes in Fuel Science and Engineering
Performance Characteristics of Branched Alkanes in Internal Combustion Engines
The performance of a fuel in an internal combustion engine is largely dictated by its ability to resist autoignition under compression and to combust smoothly and efficiently. Branched alkanes generally exhibit superior performance in these aspects compared to straight-chain alkanes.
Octane (B31449) Rating and Knock Resistance Investigations
The octane rating of a gasoline component is a critical measure of its resistance to "knock," or premature detonation in the engine cylinder. 4college.co.ukscholarsresearchlibrary.com Highly branched alkanes are known to have significantly higher octane numbers than their linear isomers. docbrown.infostackexchange.com This is because the branched structure is more stable and less prone to the pre-ignition reactions that lead to knocking. stackexchange.comechemi.com The tertiary and quaternary carbon atoms in branched structures contribute to this stability. quora.com
Table 1: General Octane Rating Trends of Alkanes
| Alkane Type | General Octane Rating |
| Linear Alkanes | Low |
| Branched Alkanes | High |
| Highly Branched Alkanes | Very High |
Combustion Kinetics and Emissions Profile
Detailed chemical kinetic models for various heptane (B126788) isomers show that the structure of the alkane has a profound impact on its combustion rate. osti.gov For instance, studies on octane isomers have shown that increased branching can reduce the laminar burning velocity. mdpi.com This controlled combustion is beneficial for engine performance and durability.
The emissions profile of a fuel is another critical aspect. The combustion of alkanes produces carbon dioxide (CO₂), water (H₂O), and, in the case of incomplete combustion, carbon monoxide (CO) and unburned hydrocarbons (UHCs). While specific emissions data for 2,4,4,5-tetramethylheptane are not available, the general principles of alkane combustion apply. Cleaner combustion, often associated with higher octane fuels that resist knocking, can lead to lower emissions of harmful byproducts. However, all hydrocarbon fuels contribute to greenhouse gas emissions. The specific composition of a fuel blend, including the presence of highly branched alkanes, can influence the formation of pollutants. For example, some studies suggest that branched alkanes may be preferentially combusted over other fuel components. copernicus.org
Role of Branched Alkanes in Lubricant Formulations
Branched alkanes are fundamental components of many synthetic and mineral-based lubricants. chemrxiv.orgselectsynthetics.com Their molecular structure imparts desirable properties such as a high viscosity index, good thermal stability, and low-temperature fluidity. The intricate branching of molecules like this compound can prevent the lubricant from thinning excessively at high temperatures and thickening at low temperatures, which is a key characteristic of a high-quality lubricant.
Advanced Fuel Design and Optimization Strategies
The development of advanced fuels often involves the strategic blending of various hydrocarbon components to achieve desired performance characteristics, such as high octane ratings and reduced emissions. Highly branched alkanes are key components in this strategy. researchgate.netfccsa.com.br The synthesis of such molecules from renewable sources is also an active area of research to produce sustainable "drop-in" fuels that are compatible with existing infrastructure. researchgate.net
The goal is often to create fuel surrogates that mimic the combustion behavior of complex commercial fuels. These surrogates frequently include highly branched alkanes to represent the high-octane fraction of gasoline. nih.gov While this compound itself is not commonly cited as a primary component in these public research surrogates, its properties align with the desired characteristics for such blending components. The production of C10 and C11 branched alkanes from biomass-derived furfural (B47365) and methyl isobutyl ketone highlights the potential for creating advanced biofuels with tailored properties. researchgate.net
Methodologies for Characterizing Hydrocarbon Composition in Complex Mixtures
The detailed analysis of complex hydrocarbon mixtures like gasoline and lubricants is essential for quality control, research, and regulatory compliance. Various chromatographic techniques are employed for this purpose.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying individual hydrocarbon isomers. avivanalytical.com However, the vast number of isomers present in fuels can lead to co-elution, where multiple compounds have the same retention time, making identification challenging. avivanalytical.com
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolution by employing two columns with different separation mechanisms. shimadzu.com This technique is particularly well-suited for the detailed analysis of complex petroleum products, allowing for the separation of different hydrocarbon classes (e.g., linear alkanes, branched alkanes, cycloalkanes, and aromatics) and even individual isomers within those classes. copernicus.orgshimadzu.com The analysis of isomeric hydrocarbons in fuels is crucial as their distribution affects key properties like octane number and viscosity. avivanalytical.com
While no specific methods for the routine analysis of this compound in fuels were found, the established GC-MS and GCxGC methodologies are fully capable of its separation and identification, provided a pure standard is available for comparison. The identification of C11 isomers in various samples has been demonstrated in the literature. researchgate.net
Future Research Directions and Emerging Interdisciplinary Approaches for 2,4,4,5 Tetramethylheptane
Integration of Advanced Experimental Techniques with Multiscale Computational Modeling
The complex three-dimensional structure of 2,4,4,5-tetramethylheptane, with its quaternary carbon center and multiple stereoisomers, presents a significant challenge for experimental characterization alone. Future research will increasingly rely on a synergistic approach that combines sophisticated experimental probes with powerful computational models to unravel its structure-property relationships across multiple scales.
Multiscale computational modeling allows researchers to simulate molecular behavior from the quantum level to macroscopic properties. For a molecule like this compound, this means connecting the quantum mechanical interactions that govern bond energies and reactivity to the classical mechanics that dictate its bulk fluid properties, such as viscosity and boiling point. Computer simulations are capable of determining the vapor-liquid coexistence curve for a wide range of n-alkanes, and similar methodologies can be applied to branched isomers. chemspider.comstipjakarta.ac.idstenutz.eu The development of new alkane models has enabled a more accurate description of phase behavior over large temperature ranges. chemspider.comstipjakarta.ac.idstenutz.eu
The integration of these models with advanced experimental techniques—such as neutron scattering, multidimensional NMR spectroscopy, and femtosecond laser spectroscopy—will provide a more complete picture. Experimental data can validate and refine computational force fields, while simulations can interpret experimental results and predict properties that are difficult or impossible to measure directly. nih.gov This combined approach is critical for understanding how the specific arrangement of methyl groups in this compound influences its thermodynamic and transport properties.
Table 1: Application of Multiscale Modeling to Branched Alkanes
| Modeling Scale | Technique | Applicability to this compound | Key Insights |
|---|---|---|---|
| Quantum Mechanical | Density Functional Theory (DFT) | Calculating C-H bond dissociation energies, reaction pathways for functionalization. | Reactivity of specific C-H bonds. |
| Atomistic | Molecular Dynamics (MD) | Simulating liquid structure, viscosity, diffusion, and thermal conductivity. | Bulk fluid properties and transport phenomena. |
| Coarse-Grained | Coarse-Grained Molecular Dynamics (CG-MD) | Modeling self-assembly and phase behavior in mixtures over long timescales. | Interactions in complex fluid formulations. |
| Continuum | Computational Fluid Dynamics (CFD) | Simulating behavior in industrial processes like lubrication and combustion. | Macroscopic performance characteristics. |
Exploration of Novel Catalytic Systems for Sustainable Alkane Functionalization
Alkanes are notoriously inert due to their strong, non-polar C-H bonds. A major frontier in chemistry is the development of catalytic systems that can selectively functionalize these bonds under mild conditions, transforming simple hydrocarbons into valuable chemicals. For this compound, this presents both a challenge and an opportunity. Its various primary, secondary, and tertiary C-H bonds, along with a quaternary carbon, offer multiple sites for potential reactions.
Future research will focus on novel catalytic systems that offer greater control and sustainability. nih.gov This includes:
Homogeneous Catalysis: Designing organometallic complexes with tailored ligand environments to direct C-H activation to a specific position on the alkane backbone. nih.gov
Heterogeneous Catalysis: Developing solid catalysts, such as metal oxides or zeolites, that provide shape selectivity and are easily recoverable, enhancing the sustainability of the process. nist.gov
Photocatalysis and Electrocatalysis: Using light or electrical energy to drive C-H functionalization under ambient temperature and pressure, reducing the energy intensity of chemical synthesis. copernicus.org
These advanced catalytic methods could enable the conversion of this compound into alcohols, amines, or other functionalized molecules, providing pathways to new polymers, surfactants, and specialty chemicals. A key challenge is achieving high selectivity for one specific C-H bond over the others, a goal that requires precise catalyst design. dokumen.pub
Development of High-Throughput Screening Methods for Isomeric Libraries
This compound is one of many isomers of undecane (B72203) (C11H24). The properties of these isomers can vary significantly with subtle changes in branching. High-throughput screening (HTS) is a powerful methodology, widely used in drug discovery, that allows for the rapid testing of large numbers of compounds for a specific property or activity. copernicus.orgguidechem.com Adapting HTS techniques to screen isomeric libraries of alkanes is a key future direction.
Instead of synthesizing and testing each isomer individually, HTS could be used to rapidly evaluate entire libraries for properties relevant to applications like fuels, lubricants, or solvents. For instance, microplate-based assays could be developed to screen for:
Viscosity Index: Identifying isomers with stable viscosity over a wide temperature range for lubricant applications.
Octane (B31449) Number: Screening for isomers that improve the anti-knock characteristics of gasoline.
Solvency Power: Assessing the ability of different isomers to dissolve specific solutes.
The development of such HTS methods, leveraging robotics and miniaturization, would dramatically accelerate the discovery of alkanes with optimal properties for specific applications, moving beyond the limited set of isomers currently used in industry. copernicus.orgchemicalbook.comgoogle.com
Advancements in Machine Learning for De Novo Design of Alkanes with Tailored Properties
While HTS can accelerate the testing of existing molecules, machine learning (ML) and artificial intelligence (AI) offer the potential to design new molecules from scratch (de novo design) with precisely tailored properties. This represents a paradigm shift from discovery-by-screening to inverse design, where the desired properties are specified first, and an ML model generates the molecular structure.
For alkanes, this could involve:
Building Large Datasets: Compiling data on the known properties of thousands of alkane isomers.
Training Generative Models: Using architectures like Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs) to learn the underlying rules that connect alkane structures to their properties.
Generating Novel Candidates: Tasking the trained model to generate novel alkane structures, potentially including isomers not yet synthesized, that are predicted to have optimal performance for a specific application (e.g., the highest possible viscosity index or a specific boiling point).
Researchers have already developed ML frameworks to predict molecular properties and generate new molecules using small datasets. Applying these "molecular grammar" approaches could help design novel, highly branched alkanes like this compound with enhanced characteristics for next-generation materials and fuels.
Table 2: Machine Learning Approaches for Alkane Design
| ML Approach | Description | Application for Alkanes | Potential Outcome |
|---|---|---|---|
| Quantitative Structure-Property Relationship (QSPR) | Models that correlate molecular descriptors with physical or chemical properties. | Predicting boiling point, viscosity, and octane number for isomers of undecane. | Rapidly estimating properties without synthesis. |
| Generative Adversarial Networks (GANs) | Two neural networks (a generator and a discriminator) compete to create novel, realistic molecular structures. | Designing new branched alkanes with optimized lubricant or fuel properties. | Discovery of novel high-performance hydrocarbon structures. |
| Reinforcement Learning (RL) | An agent learns to design molecules by taking actions (adding/modifying functional groups) to maximize a reward function (desired property). | Optimizing alkane structures for multiple properties simultaneously (e.g., high stability and low pour point). | Multi-objective optimization of molecular performance. |
Sustainability and Circular Economy Considerations in Alkane Production and Utilization
The production and use of alkanes, traditionally derived from fossil fuels, face increasing scrutiny due to environmental concerns. Future research into this compound and other alkanes must be framed within the context of sustainability and a circular economy.
Key research directions include:
Bio-based Production Routes: Engineering microorganisms to produce specific branched alkanes from renewable feedstocks like sugars or lignocellulosic biomass. This involves harnessing and optimizing fatty acid biosynthesis pathways in microbes to create "drop-in" biofuels and chemicals.
Carbon Capture and Utilization (CCU): Developing catalytic processes that synthesize complex alkanes from CO2 and renewable hydrogen. This approach treats CO2 as a valuable carbon feedstock rather than a waste product, contributing to a circular carbon economy.
Chemical Recycling: Designing processes to break down waste plastics into hydrocarbon feedstocks, which can then be catalytically rebuilt into specific, high-value isomers like this compound.
These strategies aim to decouple alkane production from fossil resources, reduce greenhouse gas emissions, and create more sustainable lifecycles for hydrocarbon-based materials. The ultimate goal is to transition from a linear "take-make-dispose" model to a circular one where carbon atoms are continuously reused.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
